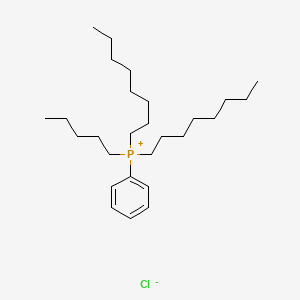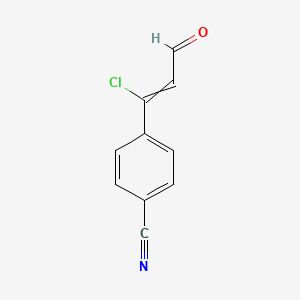
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile is an organic compound with a complex structure that includes a chloro group, a nitrile group, and a conjugated enone system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Condensation Reactions: The enone system can participate in aldol condensations with aldehydes or ketones.
Cyclization Reactions: The nitrile group can react with nucleophiles to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, hydrazines
Solvents: Acetonitrile, ethanol, dichloromethane
Catalysts: Lewis acids like aluminum chloride or boron trifluoride
Major Products
The major products formed from these reactions include substituted benzonitriles, heterocyclic compounds, and various enone derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile involves its interaction with nucleophiles and electrophiles. The chloro group and the enone system are key reactive sites that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile: Contains a chloro group and a nitrile group.
4-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl acetate: Similar structure but with an acetate group instead of a nitrile group.
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
This compound is unique due to its combination of a chloro group, a nitrile group, and a conjugated enone system. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
148682-12-6 |
|---|---|
Molekularformel |
C10H6ClNO |
Molekulargewicht |
191.61 g/mol |
IUPAC-Name |
4-(1-chloro-3-oxoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C10H6ClNO/c11-10(5-6-13)9-3-1-8(7-12)2-4-9/h1-6H |
InChI-Schlüssel |
LSLWZASXPAZZBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C(=CC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


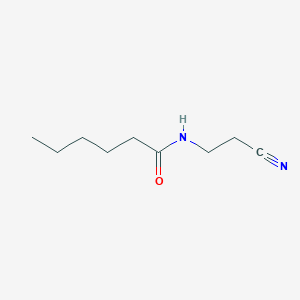
![2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B12553298.png)
silane](/img/structure/B12553300.png)
![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)


![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)
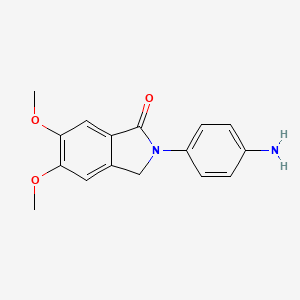
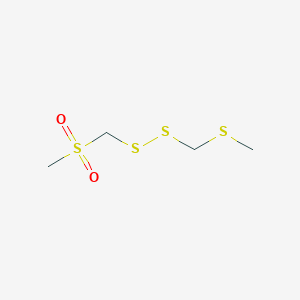
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
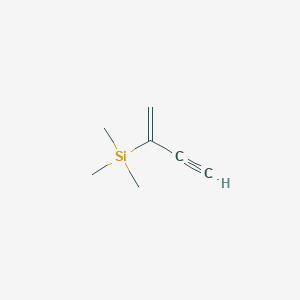
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)

